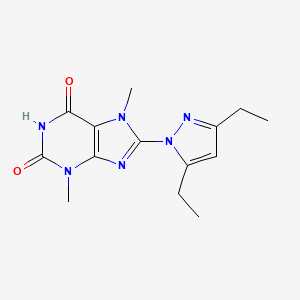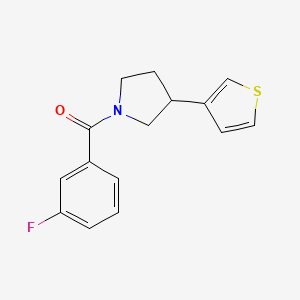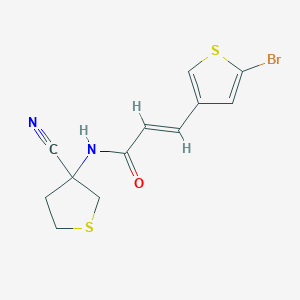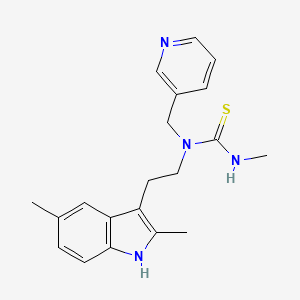![molecular formula C13H16BrNO5 B2957547 ethyl 2-{4-bromo-2-methoxy-6-[(1Z)-(methoxyimino)methyl]phenoxy}acetate CAS No. 338416-59-4](/img/structure/B2957547.png)
ethyl 2-{4-bromo-2-methoxy-6-[(1Z)-(methoxyimino)methyl]phenoxy}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-{4-bromo-2-methoxy-6-[(1Z)-(methoxyimino)methyl]phenoxy}acetate is a chemical compound with the CAS Number: 338416-59-4 . It has a molecular weight of 346.18 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H16BrNO5/c1-4-19-12 (16)8-20-13-9 (7-15-18-3)5-10 (14)6-11 (13)17-2/h5-7H,4,8H2,1-3H3/b15-7- . This code provides a standard way to encode the compound’s molecular structure and formula. Physical and Chemical Properties Analysis
This compound is a solid . Other physical and chemical properties specific to this compound are not detailed in the available resources.Wissenschaftliche Forschungsanwendungen
Synthesis Processes and Intermediate Production
Ethyl 2-{4-bromo-2-methoxy-6-[(1Z)-(methoxyimino)methyl]phenoxy}acetate's relevance in scientific research primarily stems from its utility in synthetic chemistry as an intermediate or reactant for producing various compounds. The synthesis processes often involve multi-step reactions including nitrosation, methylation, bromination, and cyclization. Improvements in these synthesis processes have been reported, focusing on simplifying operational procedures and reducing production costs, leading to higher yields (e.g., 70.8% yield reported by Jing, 2003) (Jing, 2003).
Marine Fungus Derived Compounds
Studies have identified compounds isolated from marine fungi, where this compound might serve as a related synthetic analog or precursor. For instance, marine fungus Y26-02 yielded novel compounds alongside known ones from its ethyl acetate extract, elucidating structures based on spectroscopic and physico-chemical properties, indicating the potential of similar compounds in natural product research and drug discovery (Wu et al., 2009).
Crystal Structure Analysis
In the realm of material science and crystallography, the study of compounds structurally related to this compound offers insights into molecular interactions, crystal packing stability, and the potential for developing novel materials. The crystal and molecular structures of similar compounds have been determined, showcasing the intricate balance of intermolecular interactions that influence the material properties (Kaur et al., 2012).
Antimicrobial Activity
Research into the antimicrobial properties of phenolic compounds extracted from plants suggests the broader applicability of this compound and its analogs in developing antimicrobial agents. For example, bioassay-guided fractionation of Anabasis aphylla extracts led to the isolation of phenolic compounds with selective inhibitory activity against various microorganisms, indicating the potential of such compounds in controlling plant and animal diseases (Du et al., 2009).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, and H332 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 , providing guidance on how to handle and store the compound safely.
Wirkmechanismus
Target of Action
Similar compounds are known to be versatile alkylating agents , suggesting that this compound may also interact with a wide range of biological targets.
Mode of Action
It is likely that it interacts with its targets through alkylation, a common mechanism for compounds of this class . Alkylation can lead to changes in the structure and function of the target molecules, potentially altering their biological activity.
Biochemical Pathways
Given its potential role as an alkylating agent , it may interfere with various cellular processes, including DNA replication and protein synthesis, by modifying the chemical structure of key biomolecules.
Result of Action
As an alkylating agent , it could potentially cause modifications in various biomolecules, leading to changes in cellular functions and potentially contributing to cytotoxic effects.
Eigenschaften
IUPAC Name |
ethyl 2-[4-bromo-2-methoxy-6-[(Z)-methoxyiminomethyl]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO5/c1-4-19-12(16)8-20-13-9(7-15-18-3)5-10(14)6-11(13)17-2/h5-7H,4,8H2,1-3H3/b15-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKJWMZVBFTWHT-CHHVJCJISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1OC)Br)C=NOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=C(C=C(C=C1OC)Br)/C=N\OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(4-Ethylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)


![2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2957469.png)
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone](/img/structure/B2957471.png)
![1-((4-fluorophenyl)sulfonyl)-N-(furan-2-ylmethyl)-N-(4-methylbenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2957474.png)
![5-((4-Benzylpiperidin-1-yl)(3-bromophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2957477.png)

![Tert-butyl 2-[(6-fluoropyridin-2-yl)amino]acetate](/img/structure/B2957479.png)



